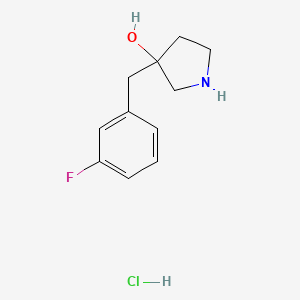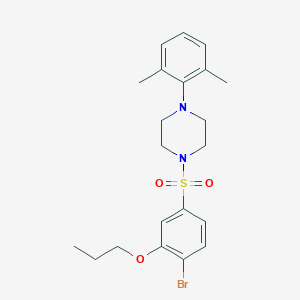![molecular formula C23H14ClN3O2 B2557194 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-79-7](/img/structure/B2557194.png)
1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a derivative within the class of pyrazoloquinoline compounds. These compounds are known for their interesting chemical properties and potential applications in various fields such as fluorescent molecular sensors and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrazoloquinoline compounds involves several steps, including the formation of the pyridine ring and the introduction of substituents at specific positions on the ring. For instance, the synthesis of 1-hydroxypyrazoloquinolines can be achieved by cyclization of a formyl group with an amino group of a 2-aminophenyl substituent in 1-benzyloxypyrazole, followed by debenzylating to yield the hydroxy-substituted compounds . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, with adjustments for the introduction of the 3-chlorophenyl and dioxolo groups.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The substitution pattern on the rings can significantly influence the electronic properties and the potential applications of these compounds. For example, the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been utilized as a building block for fluorescent molecular sensors due to its bright fluorescence and the ability to undergo photoinduced electron transfer .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in various chemical reactions, including those that lead to the formation of spiro compounds and those that involve electron transfer processes. For example, the reduction of certain pyrazoloquinoline precursors can yield spiro compounds characterized by their mass, infrared, and proton NMR spectra . These reactions are crucial for the modification of the core structure and the introduction of functional groups that can tailor the properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, fluorescence, and reactivity. For instance, the introduction of a fluorophore-spacer-receptor system into the pyrazoloquinoline core can result in compounds with strong analyte-induced fluorescence enhancement, which is valuable for sensor applications . The specific properties of this compound would need to be determined experimentally, but they are likely to be influenced by the electron-withdrawing chloro group and the electron-donating phenyl group.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Quinoxaline derivatives, including compounds structurally related to the specified chemical, have shown significant potential in pharmaceutical applications. These compounds are synthesized for their anticancer properties, as demonstrated through docking studies against specific human proteins. The study conducted by N. Abad et al. (2021) elaborates on the synthesis, crystal structure, and pharmaceutical relevance of isoxazolequinoxaline derivatives, highlighting their promising anticancer activity (Abad et al., 2021).
Materials Science and Photovoltaic Applications
In the realm of materials science, the optical and structural properties of quinoline derivatives are studied for their applications in thin films and photovoltaic devices. Research by H. Zeyada et al. (2016) on 4H-pyrano[3,2-c]quinoline derivatives showcases their nanocrystalline structure in thin films and potential for use in organic–inorganic photodiode fabrication, indicating their significance in developing photovoltaic technologies (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives are also explored for their corrosion inhibition properties. A study by V. Saraswat and M. Yadav (2020) investigates the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments, revealing their high efficiency and potential applications in protecting industrial materials (Saraswat & Yadav, 2020).
Antimicrobial and Antifungal Activities
The biological activities of quinoxaline and pyrazoloquinoline derivatives extend to antimicrobial and antifungal properties. Research by Asha Budakoti et al. (2008) evaluates the antiamoebic activity of thiazolo[4,5-b]quinoxaline-2-yl derivatives, offering insights into their potential as non-toxic therapeutic agents against specific strains of Entamoeba histolytica (Budakoti et al., 2008).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNOYIOTOXYPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2557113.png)
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)
![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)

![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2557132.png)
![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)